molecular formula C15H18N2O4S B2484852 N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide CAS No. 1209534-33-7

N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide

Cat. No. B2484852
CAS RN: 1209534-33-7
M. Wt: 322.38
InChI Key: LWSRHBNSOFXQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research for its ability to selectively activate the adenosine A1 receptor. This receptor is involved in a variety of physiological processes, including regulation of blood flow, heart rate, and neurotransmitter release. CCPA has been found to have potential therapeutic applications in the treatment of cardiovascular diseases, as well as neurological disorders such as Parkinson's disease and epilepsy.

Mechanism Of Action

CCPA acts as an agonist for the adenosine A1 receptor, binding to the receptor and activating downstream signaling pathways. Activation of the A1 receptor leads to a decrease in cAMP levels, which in turn leads to a decrease in heart rate, blood pressure, and neurotransmitter release. CCPA has been found to have a high affinity for the A1 receptor, making it a potent activator of this pathway.
Biochemical and Physiological Effects
CCPA has been shown to have a variety of biochemical and physiological effects, including a decrease in heart rate, blood pressure, and neurotransmitter release. Studies have also shown that CCPA can have a protective effect on the heart, reducing the extent of damage caused by ischemia-reperfusion injury. In addition, CCPA has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy.

Advantages And Limitations For Lab Experiments

CCPA has several advantages over other compounds used to study the adenosine A1 receptor. It has a high affinity for the receptor, making it a potent activator of downstream signaling pathways. In addition, CCPA is selective for the A1 receptor, meaning that it does not activate other adenosine receptors. However, CCPA also has some limitations. It is a synthetic compound that requires specialized equipment and expertise to synthesize, and it can be expensive to produce. In addition, CCPA has a short half-life, meaning that its effects are relatively short-lived.

Future Directions

There are several future directions for research on CCPA. One area of interest is the potential therapeutic applications of CCPA in the treatment of cardiovascular and neurological diseases. Studies have shown that CCPA has a protective effect on the heart, and it may have potential as a treatment for ischemic heart disease. In addition, CCPA has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Another area of interest is the development of new compounds that are more potent and selective than CCPA, which could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

CCPA can be synthesized using a multi-step process that involves the reaction of 3-methanesulfonylphenol with 1-cyanocyclopentene, followed by the addition of acetic anhydride and subsequent hydrolysis to yield the final product. The synthesis of CCPA is a complex process that requires specialized equipment and expertise in synthetic chemistry.

Scientific Research Applications

CCPA has been extensively used in scientific research to study the adenosine A1 receptor and its effects on various physiological processes. Studies have shown that CCPA can selectively activate the A1 receptor, leading to a decrease in heart rate, blood pressure, and neurotransmitter release. This makes CCPA a valuable tool for investigating the role of the A1 receptor in cardiovascular and neurological diseases.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3-methylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-22(19,20)13-6-4-5-12(9-13)21-10-14(18)17-15(11-16)7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSRHBNSOFXQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)OCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.